molecular formula C17H24N2O5 B14291274 But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine CAS No. 119695-87-3

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine

Cat. No.: B14291274
CAS No.: 119695-87-3
M. Wt: 336.4 g/mol
InChI Key: MXFVGHUXDRJDBK-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine is a chemical compound with a complex structure that combines the properties of but-2-enedioic acid and 1-(2-propan-2-yloxyphenyl)piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine typically involves a multi-step process. One common method includes the reaction of but-2-enedioic acid with 1-(2-propan-2-yloxyphenyl)piperazine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine include:

    Butenedioic acid: A simpler compound with similar functional groups.

    1-(2-propan-2-yloxyphenyl)piperazine: Shares part of the structure with the compound .

Uniqueness

This compound is unique due to its combined structure, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

119695-87-3

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C13H20N2O.C4H4O4/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;5-3(6)1-2-4(7)8/h3-6,11,14H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

MXFVGHUXDRJDBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCNCC2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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